molecular formula C14H24O4Si2 B1239158 Bis(trimethylsilyl)isovanillate

Bis(trimethylsilyl)isovanillate

Cat. No. B1239158
M. Wt: 312.51 g/mol
InChI Key: DSTNHSZUWMFBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(trimethylsilyl)isovanillate is a benzoate ester that is 3-hydroxy-4-methoxybenzoic acid in which the carboxy and phenolic hydrogens are replaced by trimethylsilyl groups. It is a silyl ether, a monomethoxybenzene and a benzoate ester. It derives from a 3-hydroxy-4-methoxybenzoic acid.

Scientific Research Applications

1. Catalysis in Oxidation Reactions

  • Bis(trimethylsilyl) peroxide has been used as an effective oxidant of alcohols in the presence of chromium(VI) or ruthenium(II) complexes as catalysts. This demonstrates the utility of bis(trimethylsilyl) derivatives in selective oxidation processes, particularly in the selective oxidation of primary alcohols over secondary ones using RuCl2(PPh3)3 as a catalyst (Kanemoto et al., 1988).

2. Analytical Chemistry and Chromatography

  • Bis(trimethylsilyl)acetamide has been used for the silylation of lipolysis products in gas-liquid chromatography. It allows the direct injection of the pyridine solution containing the sample and silylating agent onto the column, thus streamlining the chromatographic analysis of free fatty acids (Tallent & Kleiman, 1968).

3. Synthesis of Vinyl Silanes

  • The use of bis(trimethylsilyl)chloromethane in metalation reactions with s-BuLi, to yield nucleophilic bis(trimethylsilyl)methyl anion, provides a general method for synthesizing vinyl silanes from various types of aldehydes (McNulty & Das, 2008).

4. Electrochemical Applications

  • A novel electrolyte additive, bis(trimethylsilyl)carbodiimide, significantly improves the cycling stability of high-voltage lithium-rich oxide cathodes in lithium-ion batteries. This additive builds a protective film on the cathode and eliminates hydrogen fluoride, which is detrimental to battery performance (Lan et al., 2019).

5. Synthesis of Alkaline-Earth-Metal Compounds

  • Alkaline-earth-metal bis[bis(trimethylsilyl)amides] have been synthesized and are significant for their potential applications in organometallic chemistry and materials science. These compounds are dimeric in nature and have been isolated using transmetalation reactions (Westerhausen, 1991).

6. Oxidation by Silica Gel-Supported Reagents

  • Bis(trimethylsilyl) chromate, when supported on silica gel, is an excellent reagent for oxidizing different types of alcohols to their corresponding carbonyl compounds, highlighting its potential in organic synthesis (Lee et al., 1996).

properties

Product Name

Bis(trimethylsilyl)isovanillate

Molecular Formula

C14H24O4Si2

Molecular Weight

312.51 g/mol

IUPAC Name

trimethylsilyl 4-methoxy-3-trimethylsilyloxybenzoate

InChI

InChI=1S/C14H24O4Si2/c1-16-12-9-8-11(14(15)18-20(5,6)7)10-13(12)17-19(2,3)4/h8-10H,1-7H3

InChI Key

DSTNHSZUWMFBDU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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